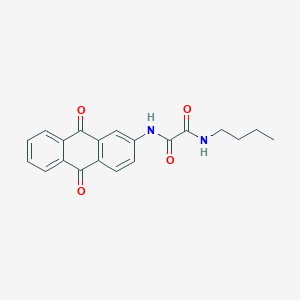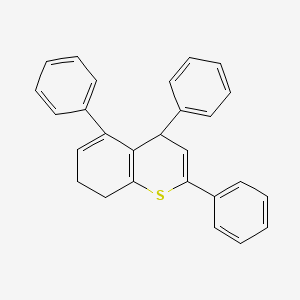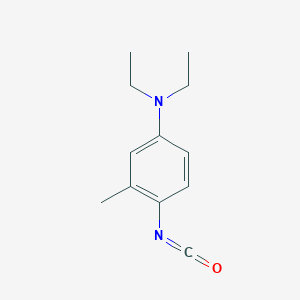
N,N-Diethyl-4-isocyanato-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-isocyanato-3-methylaniline is an organic compound with the molecular formula C12H16N2O. It is a derivative of aniline, featuring an isocyanate group and two ethyl groups attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-isocyanato-3-methylaniline can be synthesized through several methods. One common approach involves the reaction of N,N-diethyl-3-methylaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: N,N-diethyl-3-methylaniline
Reagent: Phosgene (COCl2)
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and stringent safety measures due to the use of phosgene, which is highly toxic. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
N,N-Diethyl-4-isocyanato-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: React with the isocyanate group to form polyurethanes.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
科学的研究の応用
N,N-Diethyl-4-isocyanato-3-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, which are essential in manufacturing foams, coatings, and adhesives.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylaniline: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
N,N-Diethyl-4-isocyanatoaniline: Similar structure but without the methyl group, affecting its reactivity and applications.
N,N-Diethyl-4-isocyanato-3-methoxyaniline: Contains a methoxy group instead of a methyl group, altering its chemical properties.
Uniqueness
N,N-Diethyl-4-isocyanato-3-methylaniline is unique due to the presence of both the isocyanate and methyl groups, which confer specific reactivity and versatility in chemical synthesis and industrial applications.
特性
| 90313-43-2 | |
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
N,N-diethyl-4-isocyanato-3-methylaniline |
InChI |
InChI=1S/C12H16N2O/c1-4-14(5-2)11-6-7-12(13-9-15)10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChIキー |
HMJKHJPCGGKRKQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



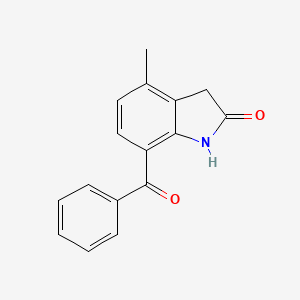
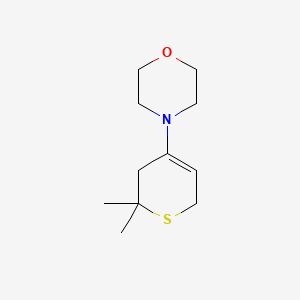
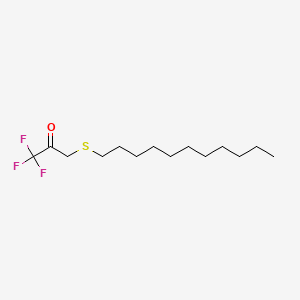
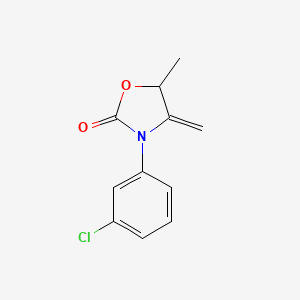
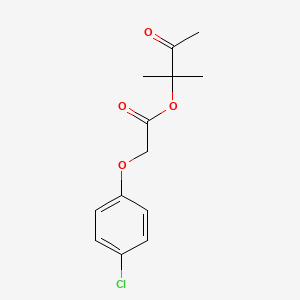

![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
